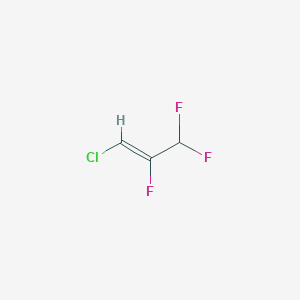

(Z)-1-Chloro-2,3,3-trifluoro-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-1-Chloro-2,3,3-trifluoro-1-propene is an organic compound with the molecular formula C3H2ClF3 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-2,3,3-trifluoro-1-propene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,1-trifluoropropene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactors. The process involves the continuous feed of 1,1,1-trifluoropropene and chlorine gas into the reactor, where the reaction occurs under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions: (Z)-1-Chloro-2,3,3-trifluoro-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Substitution: Formation of 2,3,3-trifluoro-1-propanol.

Addition: Formation of 1,2-dibromo-2,3,3-trifluoropropane.

Oxidation: Formation of 2,3,3-trifluoro-1,2-epoxypropane.

科学的研究の応用

Chemistry: (Z)-1-Chloro-2,3,3-trifluoro-1-propene is used as a building block in organic synthesis. Its unique halogenation pattern makes it a valuable intermediate for the synthesis of more complex fluorinated compounds.

Biology and Medicine: In biological research, this compound is studied for its potential use in the development of pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers

作用機序

The mechanism of action of (Z)-1-Chloro-2,3,3-trifluoro-1-propene involves its interaction with specific molecular targets. In chemical reactions, the compound’s double bond and halogen atoms play crucial roles in its reactivity. The chlorine and fluorine atoms can participate in nucleophilic and electrophilic interactions, respectively, facilitating various chemical transformations.

類似化合物との比較

1-Chloro-2,3,3-trifluoro-1-butene: Similar structure but with an additional carbon atom in the backbone.

1-Bromo-2,3,3-trifluoro-1-propene: Similar structure with bromine instead of chlorine.

1,1,1-Trifluoro-2-chloropropane: Saturated analog with a single bond instead of a double bond.

Uniqueness: (Z)-1-Chloro-2,3,3-trifluoro-1-propene is unique due to its specific halogenation pattern and the presence of a double bond. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.

生物活性

(Z)-1-Chloro-2,3,3-trifluoro-1-propene, also known as HCFO-1233zd(Z), is an unsaturated chlorofluorocarbon with the chemical formula C₃H₂ClF₃. This compound has garnered attention due to its unique structural properties and lower global warming potential compared to other refrigerants. The biological activity of this compound, particularly in terms of its environmental impact and potential applications, is of significant interest.

Chemical Structure and Properties

The structure of this compound features a double bond between the first and second carbon atoms and three fluorine substituents on the third carbon. The presence of a chlorine atom on the first carbon contributes to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₃H₂ClF₃ |

| State at Room Temperature | Colorless Liquid |

| Isomeric Forms | Z (cis), E (trans) |

| Global Warming Potential | Low |

Synthesis Methods

The synthesis of this compound typically involves dehydrofluorination reactions of chlorofluorocarbons. A common method includes the use of potassium hydroxide in an aqueous solution at temperatures ranging from 40 to 80 °C. This process yields a mixture of isomers, predominantly the Z form, which is then purified through distillation methods .

Environmental Impact

As a refrigerant with a lower global warming potential (GWP), this compound is considered a more environmentally friendly alternative to traditional hydrofluorocarbons (HFCs). Its use in applications such as cleaning agents and aerosols aims to reduce the environmental footprint associated with refrigeration and air conditioning systems .

Toxicological Studies

Research into the toxicological effects of this compound has indicated that while it is less harmful than many traditional refrigerants, exposure can still pose risks. Studies have shown that high concentrations can lead to respiratory irritation and central nervous system effects in laboratory settings .

Case Studies

Several studies have investigated the biological activity and safety profiles of this compound:

- Acute Toxicity Assessment : A study conducted by the OECD assessed acute inhalation toxicity in rats. Results indicated that exposure levels above 5000 ppm resulted in significant respiratory distress but did not lead to lethal outcomes .

- Environmental Risk Assessment : A comprehensive risk assessment published by the OECD highlighted that while this compound has a low GWP, its potential for bioaccumulation in aquatic environments remains a concern. The study recommended monitoring its use in industrial applications .

Comparative Analysis with Similar Compounds

To better understand the position of this compound within its chemical class, a comparison with similar compounds is useful:

| Compound Name | Chemical Formula | Global Warming Potential | Unique Properties |

|---|---|---|---|

| 1-Chloro-3,3,3-trifluoropropene (E) | C₃H₂ClF₃ | Moderate | More stable than many alternatives |

| 1,1,1-Tetrafluoroethane (HFC-134a) | C₂H₂F₄ | High | Commonly used refrigerant but higher GWP |

| 1-Chloro-2,2-difluoropropane | C₃H₃ClF₂ | Moderate | Lower toxicity than many traditional refrigerants |

This table illustrates how this compound stands out due to its favorable environmental characteristics.

特性

CAS番号 |

1263679-68-0 |

|---|---|

分子式 |

C3H2ClF3 |

分子量 |

130.49 g/mol |

IUPAC名 |

(Z)-1-chloro-2,3,3-trifluoroprop-1-ene |

InChI |

InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1,3H/b2-1- |

InChIキー |

USCSECLOSDIOTA-UPHRSURJSA-N |

異性体SMILES |

C(=C(/C(F)F)\F)\Cl |

正規SMILES |

C(=C(C(F)F)F)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。